NBDA

描述

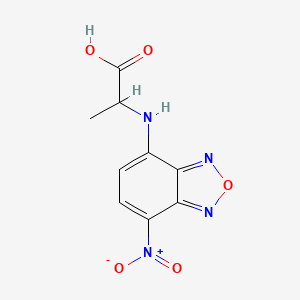

属性

CAS 编号 |

64917-85-7 |

|---|---|

分子式 |

C9H8N4O5 |

分子量 |

252.18 g/mol |

IUPAC 名称 |

(2S)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |

InChI |

InChI=1S/C9H8N4O5/c1-4(9(14)15)10-5-2-3-6(13(16)17)8-7(5)11-18-12-8/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |

InChI 键 |

KWAIYUDRTUOOPG-BYPYZUCNSA-N |

手性 SMILES |

C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

规范 SMILES |

CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(alpha-N-L-alanine)-7-nitrobenz-2-oxa-1,3-diazole nitrobenzoxadiazolealanine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NBDA Fluorescent Dye for Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanisms of NBDA Fluorescent Dye

This compound, chemically known as 4-(α-N-L-alanine)-7-nitrobenzofurazan, is a specialized fluorescent probe derived from the fluorogenic reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl). The foundational principle of this compound and other NBD-amine adducts lies in the fluorogenic reaction between the non-fluorescent NBD-Cl and primary or secondary amines. This reaction results in a nucleophilic aromatic substitution, yielding a highly fluorescent NBD-amino derivative.[1][2] The fluorescence of NBD adducts is notably sensitive to the polarity of their environment, exhibiting significantly reduced intensity in aqueous solutions and enhanced fluorescence in more hydrophobic media.[1][3]

This compound was specifically developed as a structural and functional analog of the 2,4-dinitrophenyl (DNP) group. This design allows it to be used for the detection and characterization of anti-nitroaromatic antibodies, even in complex biological mixtures such as crude preparations or on cell surfaces.

The core structure of this compound is the nitrobenzoxadiazole moiety, which is responsible for its fluorescent properties. The strong electron-withdrawing nitro group plays a crucial role in the molecule's reactivity and spectral characteristics. The conjugation of L-alanine to the NBD core provides a specific chemical handle and influences the dye's interaction with biological molecules.

Quantitative Data Summary

Table 1: Physicochemical Properties of NBD-Cl

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂ClN₃O₃ | |

| Molecular Weight | 199.55 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile) | [1] |

Table 2: Spectral Properties of NBD-Amino Adducts

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~464 nm | In aqueous solution | [1][2] |

| Emission Maximum (λem) | ~512 nm | In aqueous solution | [1][2] |

| Stokes Shift | ~48 nm | In aqueous solution | [4] |

| Extinction Coefficient (ε) | Varies with adduct | - | |

| Fluorescence Quantum Yield (Φf) | Varies (e.g., NBD-NHMe in water: 0.04) | Environment-dependent | [5] |

| Fluorescence Lifetime (τ) | Varies (e.g., in water: ~0.9 ns; in membranes: can be longer) | Environment-dependent | [3][6] |

Experimental Protocols

Synthesis of 4-(α-N-L-alanine)-7-nitrobenzofurazan (this compound)

This protocol is adapted from the general synthesis of β-alanine conjugated NBD-Cl.[7]

Materials:

-

L-Alanine

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Nitrogen gas (N₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

pH meter

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve L-alanine (1.1 mmol) and potassium carbonate (K₂CO₃) in a mixture of methanol and deionized water under a nitrogen atmosphere.

-

In a separate container, prepare a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) (1 mmol) in methanol.

-

Slowly add the NBD-Cl solution to the stirring L-alanine solution at room temperature.

-

Allow the reaction to proceed for approximately 5 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol from the reaction mixture by vacuum evaporation.

-

Adjust the pH of the remaining aqueous solution as needed.

-

The crude this compound product can be further purified by column chromatography on silica gel.

General Protocol for Labeling Proteins with NBD-Cl

This protocol provides a general framework for labeling proteins with NBD-Cl, which can be adapted for specific applications.[1]

Materials:

-

Protein of interest

-

NBD-Cl

-

Borate buffer (50 mM, pH 8.0) containing 20 mM EDTA

-

Acetonitrile

-

Hydrochloric acid (50 mM)

-

Reaction vials

-

Water bath or incubator

-

Ice bath

Procedure:

-

Prepare a solution of the protein to be labeled in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.

-

Prepare a 100 mM stock solution of NBD-Cl in acetonitrile.

-

In a reaction vial, mix the protein solution with the NBD-Cl stock solution. The molar ratio of NBD-Cl to protein should be optimized for each specific protein and application.

-

Incubate the reaction mixture at 60°C for a duration determined by the reactivity of the target amine groups (e.g., 1 minute for highly reactive amines).

-

Immediately stop the reaction by placing the vial on an ice bath.

-

Add 50 mM HCl to the reaction mixture to quench the unreacted NBD-Cl.

-

The labeled protein can then be purified from excess dye and byproducts using size exclusion chromatography or dialysis.

Protocol for Characterizing Antibody Binding using this compound

This protocol outlines a conceptual workflow for using this compound to characterize the binding of anti-nitroaromatic antibodies.

Materials:

-

This compound

-

Anti-nitroaromatic antibody of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer or microplate reader with fluorescence capabilities

-

Black microplates (for fluorescence measurements)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and determine its concentration by UV-Vis spectrophotometry.

-

Prepare a series of dilutions of the antibody in PBS.

-

-

Binding Assay:

-

In a black microplate, add a fixed concentration of this compound to each well.

-

Add increasing concentrations of the antibody to the wells.

-

Include control wells with this compound only (no antibody) and buffer only.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this may need to be optimized).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., λex ≈ 464 nm, λem ≈ 512 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the antibody concentration.

-

The binding of the antibody to this compound may result in a change in fluorescence intensity (quenching or enhancement) due to the change in the microenvironment of the fluorophore.

-

The binding affinity (Kd) can be determined by fitting the binding curve to an appropriate binding model (e.g., one-site binding).

-

Visualizations

Reaction Mechanism of NBD-Cl with a Primary Amine

References

- 1. interchim.fr [interchim.fr]

- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Long Fluorescence Lifetime Probe for Labeling of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

NBDA as a Dinitrophenyl (DNP) Analogue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

NBDA (4-nitro-1,2,3-benzoxadiazole-7-amine), specifically its L-alanine derivative (4-(α-N-L-alanine)-NBD), serves as a crucial fluorescent structural and functional analogue of the 2,4-dinitrophenyl (DNP) group. Its intrinsic fluorescence provides a powerful tool for detecting and characterizing anti-nitroaromatic antibodies and for studying a variety of immunological processes. This guide provides a comprehensive overview of this compound's properties, experimental applications, and its role in immunological research.

Chemical and Spectroscopic Properties

This compound's utility stems from its unique chemical structure, which mimics the antigenic determinant of DNP while possessing a fluorescent 7-nitrobenz-2-oxa-1,3-diazole (NBD) group. This allows for sensitive detection and quantification in various biological assays.

Key Spectroscopic Data

The spectroscopic properties of this compound are fundamental to its application as a fluorescent probe. The absorption and emission maxima, as well as the fluorescence quantum yield, are critical parameters for designing and interpreting experiments.

| Property | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) | 19,700 M⁻¹cm⁻¹ | Ethanol | [1] |

| Absorption Maximum (λabs) | 467 nm | Methanol | [2] |

| Emission Maximum (λem) | 539 nm | Methanol | [2] |

| Fluorescence Quantum Yield (Φ) | 0.36 | Ethanol | [3] |

Immunochemical Interactions: Binding to Anti-DNP Antibodies

This compound's primary application lies in its ability to bind specifically to anti-DNP antibodies. This interaction has been quantitatively characterized, providing a basis for its use in various immunoassays.

Binding Affinity Data

The affinity of this compound for anti-DNP antibodies is a key measure of its effectiveness as a DNP analogue. The dissociation constant (Kd) quantifies the strength of this interaction.

| Antibody Type | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Monoclonal Anti-DNP-spin-label | DNP-spin-label and related haptens | 5.0 x 10⁴ M⁻¹ to >1.0 x 10⁸ M⁻¹ (Association Constants) | Fluorescence Quenching | [4] |

| Rabbit Anti-DNP Monoclonal (clone 1G1) | Free DNP | 2.33 μM | Surface Plasmon Resonance (SPR) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound in a research setting.

Synthesis of this compound (4-(α-N-L-alanine)-7-nitro-1,2,3-benzoxadiazole)

The synthesis of this compound is a critical first step for its use in custom applications. The following protocol is based on established methods for synthesizing NBD-amino acid conjugates.[6][7]

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

L-alanine

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve L-alanine in a 0.1 M sodium bicarbonate solution.

-

Dissolve NBD-Cl in ethanol.

-

Slowly add the NBD-Cl solution to the L-alanine solution while stirring at room temperature.

-

Protect the reaction mixture from light and continue stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protein Labeling with this compound

This compound can be conjugated to proteins, such as carrier proteins or antibodies, for use in various immunoassays and imaging applications. This protocol is adapted from standard methods for labeling proteins with amine-reactive fluorescent dyes.[8][9]

Materials:

-

Purified protein (e.g., Bovine Serum Albumin - BSA, or an antibody)

-

This compound with a reactive group (e.g., N-hydroxysuccinimide ester - NHS ester)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column for purification

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

Procedure:

-

Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.

-

Dissolve the amine-reactive this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Slowly add the reactive this compound solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized but a starting point of 10:1 is common for IgG antibodies.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

(Optional) Stop the reaction by adding the quenching solution and incubating for 30-60 minutes.

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~467 nm).

Competitive ELISA for DNP Quantification

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify free DNP or DNP-like compounds in a sample using this compound as a competitive ligand.[10][11][12]

Materials:

-

Microtiter plate

-

DNP-conjugated protein for coating (e.g., DNP-BSA)

-

Anti-DNP antibody

-

This compound solution of known concentration (for standard curve)

-

Sample containing unknown concentration of DNP

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Coat the wells of a microtiter plate with the DNP-conjugated protein overnight at 4°C.

-

Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of the this compound standard and the unknown samples.

-

In a separate plate or tubes, pre-incubate the anti-DNP antibody with the this compound standards and unknown samples for 1-2 hours.

-

Add the antibody-antigen mixtures to the DNP-coated plate and incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound antibodies.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance versus the log of the this compound concentration and determine the concentration of DNP in the samples.

Live-Cell Imaging of Lymphocyte Activation

This compound can be used as a fluorescent antigen to visualize the binding and subsequent activation of B cells expressing DNP-specific B cell receptors (BCRs).[13][14]

Materials:

-

Lymphocytes (e.g., B cells from a DNP-immunized mouse)

-

This compound-conjugated antigen (e.g., this compound-BSA)

-

Cell culture medium suitable for live imaging

-

Fluorescence microscope with appropriate filter sets for NBD

-

Optional: Fluorescent markers for other cellular components (e.g., calcium indicators, cell surface markers)

Procedure:

-

Culture the lymphocytes in a suitable imaging chamber (e.g., glass-bottom dish).

-

Prepare a working solution of the this compound-conjugated antigen in imaging medium.

-

Add the this compound-antigen to the cells and immediately begin imaging using the fluorescence microscope.

-

Acquire time-lapse images to observe the binding of the fluorescent antigen to the B cell surface.

-

Monitor for downstream signaling events, such as changes in intracellular calcium concentration using a co-loaded calcium indicator dye, or receptor clustering.

-

Analyze the images to quantify the fluorescence intensity, localization, and dynamics of the this compound-antigen on the cell surface.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various stages of drug discovery and basic research:

-

High-Throughput Screening: this compound-based competitive immunoassays can be adapted for high-throughput screening of small molecule libraries to identify compounds that bind to anti-DNP antibodies or interfere with DNP-protein interactions.

-

Vaccine Development: As a DNP analogue, this compound can be used to evaluate the immunogenicity of DNP-based vaccines and to characterize the antibody response in preclinical and clinical studies.

-

Immunology Research: this compound serves as a fluorescent probe to study the fundamental mechanisms of B cell activation, antigen presentation, and the formation of the immunological synapse.

-

Diagnostic Assays: The principles of this compound-based immunoassays can be applied to the development of sensitive diagnostic tests for the detection of antibodies or antigens.

Conclusion

This compound is a versatile and powerful tool for researchers in immunology and drug development. Its structural and functional similarity to DNP, combined with its intrinsic fluorescence, enables a wide range of applications from fundamental studies of immune cell signaling to the development of novel diagnostics and therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.

References

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole [omlc.org]

- 3. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.abclonal.com [static.abclonal.com]

- 5. What is Antibody KD - Creative Diagnostics [creative-diagnostics.com]

- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comparison of the isoelectrofocusing porperties of antibodies to DNP, DNP-glycylglycylglycine and DNP-p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging techniques for assaying lymphocyte activation in action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]

- 11. Antigen footprint governs activation of the B cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent probes to detect lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved synthesis of 7-nitrobenz-2-oxa-1,3-diazole analogs of CDP-diacylglycerol and phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of early lymphocyte activation events by fluorescence polarization flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of NBD-Amino-hexanoic Acid (NBDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of NBD-aminohexanoic acid (NBDA), a widely utilized fluorescent probe in biological research. The document details the excitation and emission properties, outlines a comprehensive experimental protocol for their determination, and presents a visual workflow of the spectroscopic analysis.

Introduction to this compound

NBD (Nitrobenzofurazan) and its derivatives are small, environmentally sensitive fluorophores. Their fluorescence is often weak in aqueous environments and significantly enhanced in hydrophobic media, making them excellent probes for studying lipids, proteins, and other biomolecules. This compound, also known as NBD-X acid or C6-NBD, incorporates a hexanoic acid linker, providing a reactive carboxylic acid site for conjugation to various molecules of interest.[1] The spectral properties of this compound are crucial for its application in fluorescence microscopy, high-performance liquid chromatography (HPLC), and other fluorescence-based assays.

Spectral Properties of this compound and Related Compounds

The excitation and emission maxima of NBD and its derivatives can vary depending on the solvent environment and the specific molecular conjugate. The fluorescence of NBD-amine adducts is known to be highly sensitive to the surrounding environment, with a notable decrease in fluorescence intensity in aqueous solutions.[2][3][4] Below is a summary of the reported spectral data for this compound and closely related NBD compounds.

| Compound/Variant | Excitation Max (nm) | Emission Max (nm) | Solvent/Condition | Reference |

| NBD (Nitrobenzofurazan) | 467 | 539 | General | [5] |

| NBD X MeOH | 467 | 538 | Methanol | [6] |

| NBD (nitrobenzodiazole) | 467 | 538 | Not Specified | [7] |

| NBD-F Adduct | 470 | 530 | Not Specified | [8] |

| NBD-Cl Adduct (amine) | 464 | 512 | Aqueous Solution | [2][4] |

| NBD-Cl Adduct (primary amine) | 465 | 535 | Methanol | [9] |

| NBD-X, SE | 460 | 540 | Not Specified | |

| NBD-PE | 463 | 536 | Not Specified | [10] |

| NBD-X Acid | ~465 | ~535 | General | [1] |

Note: The spectral properties can be influenced by factors such as pH, temperature, and the polarity of the local environment.

Experimental Protocol: Determination of Excitation and Emission Spectra

This section outlines a general methodology for determining the fluorescence excitation and emission spectra of this compound.

3.1. Materials and Reagents

-

NBD-aminohexanoic acid (this compound)

-

Spectroscopy-grade solvents (e.g., methanol, ethanol, phosphate-buffered saline (PBS))

-

Micropipettes

-

Quartz cuvettes (3 mL)

-

Spectrofluorometer

3.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, at a concentration of 1-20 mM.

-

Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., 50 mM PBS, pH 7.4) to a final concentration typically in the low micromolar range (e.g., 2-10 µM). The final concentration should be optimized to ensure a sufficient signal-to-noise ratio without causing inner filter effects.

-

Solvent Blank: Prepare a blank sample containing only the experimental buffer.

3.3. Spectrofluorometer Setup and Measurement

-

Instrument Warm-up: Allow the spectrofluorometer lamp and electronics to warm up for the manufacturer-recommended time to ensure stable readings.

-

Blank Measurement: Place the cuvette with the solvent blank into the spectrofluorometer and record a blank spectrum for both excitation and emission scans. This will be subtracted from the sample spectra to correct for background fluorescence and Raman scattering.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the expected maximum (e.g., 465 nm).

-

Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).[11]

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined maximum (e.g., 535 nm).

-

Scan a range of excitation wavelengths (e.g., 370 nm to 520 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Data Analysis: Subtract the blank spectra from the corresponding sample spectra. The resulting spectra can be normalized to the peak intensity for comparison.

Experimental Workflow

The following diagram illustrates the general workflow for determining the fluorescence spectra of this compound.

Signaling Pathways and Applications

This compound itself is not directly involved in specific signaling pathways. Instead, its utility lies in its ability to be conjugated to molecules that do participate in these pathways. For example, this compound-labeled lipids are extensively used to track lipid metabolism and trafficking within cells. The change in the fluorescence signal of this compound upon entering a more hydrophobic environment, such as a cell membrane, provides a powerful tool for visualizing these processes.

The diagram below illustrates a conceptual signaling pathway where a receptor, upon ligand binding, internalizes a lipid that has been fluorescently labeled with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 6. Spectrum [NBD X MeOH] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 9. biotium.com [biotium.com]

- 10. rndsystems.com [rndsystems.com]

- 11. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Nitrobenzoxadiazole Compounds: A Technical Guide for Researchers

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is a cornerstone in modern chemical biology and drug discovery. First introduced by Ghosh and Whitehouse in 1968 as a fluorogenic reagent for amines, the applications of NBD derivatives have since expanded dramatically.[1] Their small size, environmental sensitivity, and reactivity make them powerful tools for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core applications of NBD compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

NBD Compounds as Fluorescent Probes

A primary application of NBD compounds is in fluorescent labeling. The most common reagents, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are themselves non-fluorescent.[2][3][4] However, they readily react with primary and secondary amines, as well as thiols, through a nucleophilic aromatic substitution reaction to yield highly fluorescent and stable adducts.[5][6]

This reactivity allows for the specific labeling of various biomolecules, including amino acids, peptides, proteins, and lipids.[2][7][8] NBD-labeled lipids, in particular, are extensively used as fluorescent analogs to study membrane dynamics, lipid trafficking, and cell morphology.[7]

A key feature of the NBD fluorophore is its environmental sensitivity. Its fluorescence quantum yield and emission maximum are highly dependent on the polarity of the surrounding environment.[1][9] NBD exhibits weak fluorescence in aqueous (polar) media, but its fluorescence intensity increases significantly in hydrophobic (non-polar) environments, such as within a lipid bilayer or the hydrophobic pocket of a protein.[9][10] This property is invaluable for probing biomolecular interactions and local microenvironments.[10][11]

Photophysical Properties of NBD Derivatives

The photophysical characteristics of NBD adducts are crucial for their application. The table below summarizes key data for common NBD derivatives.

| NBD Derivative/Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Notes |

| NBD-amine adducts (aqueous) | 464 | 512 | Low in aqueous solution[2] | Fluorescence is highly environment-sensitive.[2][4] |

| NBD-amine adducts (Methanol) | 465 | 535 | - | Data for reaction product with primary amines.[3] |

| NBD-secondary amine adducts (Methanol) | 485 | 540 | - | -[3] |

| NBD-NHMe (water) | - | - | 0.04 | Quantum yield is higher than for NBD-NMe₂.[1] |

| NBD-NMe₂ (water) | - | - | 0.008 | Lower quantum yield due to weaker ICT.[1] |

| NBD-labeled Oligonucleotide | 465 | 515 | - | Used to create environment-sensitive probes.[12] |

| NBD-Triterpene Conjugates (DMSO) | ~490 | ~540 | Varies (decreases with longer linker chain) | The length of the amino acid linker influences optical properties.[13] |

Applications in Cellular Imaging

The ability to label lipids and other biomolecules makes NBD compounds excellent probes for fluorescence microscopy. They are widely used to visualize cellular structures and monitor dynamic processes like lipid uptake and intracellular trafficking in living cells.[14][15][16]

Detailed Experimental Protocol: Visualizing NBD-Lipid Uptake

This protocol is adapted from established methods for monitoring lipid internalization in mammalian cells using confocal microscopy.[14][15][17]

A. Cell Preparation:

-

Grow adherent mammalian cells (e.g., C2C12, fibroblasts) on glass-bottom dishes in the appropriate culture medium until they reach 60-70% confluency.[16]

-

Before labeling, carefully aspirate the growth medium.

-

Wash the cells twice with 1 mL of a suitable buffer, such as Tris-buffered saline with salts (TBSS), pre-warmed to 20 °C.[17]

B. NBD-Lipid Probe Preparation:

-

Prepare a stock solution of the desired NBD-labeled lipid (e.g., NBD-phosphatidylcholine) complexed with bovine serum albumin (BSA). A typical stock solution is 0.5 mM sphingolipid with 0.5 mM BSA.[18]

-

For labeling, dilute the stock solution to a final working concentration (e.g., 5 µM) in the imaging buffer (e.g., HBSS/HEPES).[18]

C. Cell Labeling and Imaging:

-

Add 1 mL of fresh, pre-warmed buffer to the washed cells.

-

To prevent enzymatic degradation of the NBD-lipids, phospholipase inhibitors like PMSF (to 1 mM) and OBAA (to 5 µM) can be added, followed by a 10-minute incubation at 20 °C.[17]

-

Add the 5 µM NBD-lipid staining solution to the cells and incubate at a low temperature (e.g., 4 °C) to allow labeling of the plasma membrane while minimizing endocytosis.

-

After incubation, remove the labeling solution and perform a "back-exchange" by washing with a BSA solution (e.g., 5% w/v BSA) to remove any NBD-lipid that has not been internalized by the cell. The optimal BSA concentration and incubation time may vary by cell type.[17]

-

Wash the cells again with buffer and immediately proceed to imaging on a confocal laser scanning microscope.

-

For NBD, typical excitation is with a 488 nm laser line, and emission is collected in a window of approximately 500-550 nm.[19]

D. Data Analysis:

-

Image analysis software (e.g., ImageJ) can be used to quantify the cell-associated fluorescence, providing a measure of lipid internalization.[16]

Applications in Drug Development and Therapy

Beyond their use as probes, NBD derivatives have emerged as promising therapeutic agents, particularly in oncology.[20]

Anticancer Activity and GSTP1-1 Inhibition

Certain NBD compounds, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), are potent and selective inhibitors of Glutathione S-transferase P1-1 (GSTP1-1).[21][22] GSTP1-1 is an enzyme frequently overexpressed in cancer cells, where it contributes to drug resistance and protects cells from apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[20][21]

By inhibiting GSTP1-1, NBDHEX disrupts this protective mechanism, leading to the activation of the JNK pathway and subsequent apoptosis in tumor cells.[21] This makes NBD derivatives a new class of potential anticancer drugs.[20][22]

Cytotoxicity of NBD Derivatives

NBD-based compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, often at micromolar or submicromolar concentrations.[22]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| NBD-Aa-triterpene 1 | B16-F10 | Murine Melanoma | 30.5 ± 2.1 |

| NBD-Aa-triterpene 1 | HT-29 | Human Colon Adenocarcinoma | 29.5 ± 1.8 |

| NBD-Aa-triterpene 1 | HepG2 | Human Hepatocellular Carcinoma | 33.5 ± 1.5 |

| NBD-Aa-triterpene 2 | B16-F10 | Murine Melanoma | 34.0 ± 2.5 |

| NBD-Aa-triterpene 2 | HT-29 | Human Colon Adenocarcinoma | 28.0 ± 1.7 |

| NBD-Aa-triterpene 2 | HepG2 | Human Hepatocellular Carcinoma | 35.0 ± 1.5 |

| Data sourced from studies on NBD-conjugated triterpenes.[13][23] |

Derivatization for Analytical Applications

NBD-Cl and NBD-F are widely used as pre-column derivatizing reagents in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of amines, amino acids, and thiols.[4][5][24] The derivatization reaction converts these typically non-chromophoric or non-fluorophoric analytes into products that can be detected with high sensitivity using fluorescence or UV-Vis detectors.[5]

General Protocol for Amine Derivatization with NBD-Cl for HPLC

This protocol provides a general guideline for the derivatization of amines.[24]

-

Sample Preparation: Prepare a solution of the amine-containing sample in methanol (e.g., 1-20 µg of amine in 25-500 µL).

-

Reagent Addition: Add a 4-8 fold excess of NBD-Cl solution (e.g., 0.05% w/v in methanol).

-

Buffering: Add 50-100 µL of 0.1 M sodium bicarbonate (NaHCO₃) to create a basic reaction medium.

-

Incubation: Heat the reaction mixture at 55-60 °C for a sufficient time (e.g., 1-5 hours, though shorter times of ~1 minute are reported for NBD-F).[4][24]

-

Cooling: Cool the reaction mixture to room temperature.

-

Analysis: The resulting solution containing the stable NBD-amine derivative can be directly injected into the HPLC system for analysis. Detection is typically performed with fluorescence at λex ≈ 460-470 nm and λem ≈ 530-540 nm.[24]

Conclusion

From their origins as simple labeling reagents, nitrobenzoxadiazole compounds have evolved into a remarkably versatile class of molecules with broad applications in research. Their utility as environmentally sensitive fluorescent probes for imaging and biomolecular interaction studies is well-established. Furthermore, the emergence of NBD derivatives as targeted therapeutic agents, particularly in oncology, opens exciting new avenues for drug development. The continued exploration of NBD chemistry promises to yield even more sophisticated tools for scientists, enabling deeper insights into complex biological systems and contributing to the development of novel diagnostics and therapies.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 7. Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NBD Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 13. scispace.com [scispace.com]

- 14. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]

- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]

- 20. portlandpress.com [portlandpress.com]

- 21. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. NBD-Cl | 10199-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Safety and handling of NBDA compound

An In-depth Technical Guide to the Safety and Handling of N-benzyl-2,5-dimethoxy-4-bromoamphetamine (NBDA)

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. N-benzyl-2,5-dimethoxy-4-bromoamphetamine (this compound) is a research chemical with limited safety and toxicology data. This guide is based on information available for this compound and structurally similar compounds and should not be considered a substitute for a comprehensive, compound-specific risk assessment. Extreme caution should be exercised at all times when handling this compound.

Introduction

N-benzyl-2,5-dimethoxy-4-bromoamphetamine, hereinafter referred to as this compound, is a psychoactive research chemical belonging to the substituted phenethylamine class. It is structurally related to the 2C-x family of compounds, known for their potent effects on the central nervous system. Specifically, this compound is a derivative of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) with an N-benzyl substitution. This structural modification is known to significantly impact the pharmacological properties of phenethylamines. Given its potent serotonergic activity, a thorough understanding of its safety and handling is paramount for any research application.

Hazard Identification and Toxicology

Due to the limited availability of formal toxicological studies on this compound, a definitive hazard profile has not been established. However, based on the known effects of analogous compounds, the following potential hazards should be considered:

-

Acute Toxicity: Assumed to be high. Overdose may lead to severe and life-threatening conditions, including serotonin syndrome.

-

Skin and Eye Irritation: Direct contact may cause irritation.[1]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Neurotoxicity: As a potent psychoactive substance, this compound is expected to have significant effects on the central nervous system.

-

Long-term Effects: Unknown. Prolonged or repeated exposure may lead to unforeseen health consequences, potentially affecting cardiovascular, neurological, and other organ systems.[2][3]

Quantitative Data

Publicly available quantitative toxicological and stability data for this compound is scarce. The following table summarizes known pharmacological data.

| Parameter | Value | Target | Notes |

| Binding Affinity (K_i) | 16 nM | Human 5-HT₂A Receptor | Indicates high-affinity binding to the primary target receptor.[4] |

Mechanism of Action and Signaling Pathway

This compound is a potent partial agonist of the serotonin 5-HT₂A receptor.[4] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily engages the Gq/11 signaling pathway.[5][6] This initiates a downstream signaling cascade that is believed to be responsible for the compound's psychoactive effects.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor by this compound leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability.

Caption: this compound-mediated 5-HT2A receptor signaling.

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with solid this compound must be conducted in a certified chemical fume hood, glovebox, or other suitable contained environment.

-

Ensure adequate ventilation in the laboratory.

Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

| Body Part | Protection |

| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |

| Eyes | Safety glasses with side shields or chemical splash goggles. |

| Body | A lab coat. Consider a disposable suit for larger quantities. |

| Respiratory | A NIOSH-approved respirator is recommended, especially when handling powders. |

Experimental Protocols

The following provides a generalized workflow for the preparation of a stock solution of this compound. This should be adapted to specific experimental needs and institutional safety guidelines.

Workflow for Stock Solution Preparation

References

- 1. southwest.tn.edu [southwest.tn.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 25B-NB - Wikipedia [en.wikipedia.org]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility and Storage of 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic Acid (NBDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage conditions for 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid, a widely used fluorescent probe commonly referred to as NBDA, C-6 NBD, NBD Hexanoic Acid, or NBD-X. Understanding its physicochemical properties is crucial for its effective application in various research and development settings, including the study of fatty acids, sterols, and lipid metabolism.[1][2]

Core Physicochemical Properties

This compound is a solid, dark orange powder with a molecular weight of approximately 294.26 g/mol .[3] Its fluorescent properties are environmentally sensitive, making it a valuable tool for probing molecular environments.[4] In methanol, it exhibits an excitation maximum (λex) at approximately 466 nm and an emission maximum (λem) at around 535 nm.[3]

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₄N₄O₅ | [3][5] |

| Molecular Weight | 294.26 g/mol | [3][5] |

| Appearance | Solid, Very Dark Orange Powder | |

| Melting Point | 152 - 154°C | [6] |

| Boiling Point | 559.4 ± 60.0 °C (Predicted) | [6] |

| pKa (Predicted) | 4.74 ± 0.10 | [1] |

Solubility of this compound

The solubility of this compound is a critical factor for its use in experimental assays. While precise quantitative data across a wide range of solvents is not extensively published, the available information indicates the following:

| Solvent | Solubility | Citations |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Methanol | Slightly Soluble | [6] |

| Ethanol | Soluble (used for stock solutions) | [8] |

| Water | Poorly soluble | [9] |

For biological applications, this compound is often prepared in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution.[8] This stock solution is then typically diluted into an aqueous buffer containing a carrier protein like bovine serum albumin (BSA) to facilitate its delivery to cells and minimize aggregation in the aqueous environment.[8][10] The hexanoic acid chain of this compound contributes to hydrophobic interactions, which can influence its solubility and reactivity in different solvents.[11]

Recommended Storage and Stability

Proper storage of this compound is essential to maintain its integrity and fluorescent properties. The following conditions are recommended based on manufacturer guidelines and general best practices for fluorescent probes:

| Condition | Recommendation | Citations |

| Temperature (Solid) | -20°C for long-term storage. 2-8°C for short-term storage. | [6][7] |

| Light | Protect from light to prevent photodegradation. | [6] |

| Moisture | Store in a desiccated environment. | [10] |

| Stability (Solid) | ≥ 4 years when stored at -20°C. | [7] |

For this compound solutions, long-term storage is generally not recommended due to the potential for degradation. If storage of a solution is necessary, it is advisable to prepare aliquots of a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and store them at -20°C or lower, protected from light.[10] Avoid repeated freeze-thaw cycles.[6] For aqueous solutions, it is best to prepare them fresh for each experiment. The stability of NBD-containing compounds in aqueous solutions can be pH-dependent, with degradation possible in acidic conditions (pH < 7.0).[8]

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved this compound.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at ~466 nm) or a validated HPLC method.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mM).

Protocol 2: Preparation of this compound-BSA Complex for Cell Labeling

This protocol describes a common method for preparing this compound for introduction into an aqueous cell culture medium.[8]

Materials:

-

This compound

-

Absolute Ethanol

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer

-

Cell culture medium

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in absolute ethanol to create a 1 mM stock solution.

-

Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in the desired aqueous buffer (e.g., 5% w/v in PBS).

-

Form the this compound-BSA Complex: While vortexing the BSA solution, slowly add the ethanolic this compound stock solution to achieve the desired final concentration. The BSA helps to solubilize the this compound in the aqueous medium and facilitates its delivery to cells.

-

Cell Labeling: The freshly prepared this compound-BSA complex can then be diluted in cell culture medium and added to cells for labeling experiments.

Visualizations

Factors Affecting this compound Stability

References

- 1. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid suitable for fluorescence | 88235-25-0 [sigmaaldrich.com]

- 4. On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. metabion.com [metabion.com]

- 7. scribd.com [scribd.com]

- 8. How should fluorescent labeled probes be stored? [qiagen.com]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. scbt.com [scbt.com]

NBDA CAS number 64917-85-7 information

An In-depth Technical Guide to N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (NBDA)

CAS Number: 64917-85-7

This technical guide provides comprehensive information on N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (this compound), a fluorescent analog of the 2,4-dinitrophenyl (DNP) group.[1] It is intended for researchers, scientists, and drug development professionals. This compound is a valuable tool for detecting and characterizing antinitroaromatic antibodies and can be used in various immunochemical and cell biology applications.[1]

Chemical and Physical Properties

This compound, also known as 4-(α-N-L-alanine)-NBD, is a compound that incorporates the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD) linked to the amino acid L-alanine.[1] The NBD group is known for its fluorescence, which is highly dependent on the polarity of its local environment, making it a useful probe in biophysical studies.[2][3]

| Property | Value | Reference |

| CAS Number | 64917-85-7 | [1] |

| Synonyms | 4-(α-N-L-alanine)-NBD | [1] |

| Molecular Formula | C9H8N4O5 | |

| Molecular Weight | 252.18 g/mol | |

| Excitation Maximum | ~467 nm | [4] |

| Emission Maximum | ~539 nm | [4] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO and other organic solvents | [4] |

Mechanism of Action and Applications

This compound functions as a structural and functional analog of the 2,4-dinitrophenyl (DNP) group.[1] DNP is a widely used hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. Consequently, this compound can be used to bind to and detect anti-DNP antibodies. Its intrinsic fluorescence allows for the direct detection and quantification of these antibodies without the need for secondary labels.[1]

Key applications of this compound include:

-

Detection and characterization of antinitroaromatic antibodies: this compound can be used in various immunoassays, such as ELISA and fluorescence polarization assays, to detect and quantify antibodies that recognize nitroaromatic compounds.[1]

-

Fluorescent labeling: While the alanine moiety provides some specificity, the reactive NBD group can be used to label other molecules, though this is not its primary application. The parent compound for such labeling is typically 4-chloro-7-nitrobenzofurazan (NBD-Cl).[5]

-

Probing protein binding sites: As a fluorescent analog, this compound can be used to study the binding kinetics and affinity of anti-DNP antibodies. Changes in the fluorescence properties of this compound upon binding can provide insights into the microenvironment of the antibody's binding site.

Experimental Protocols

Preparation of this compound Stock Solution

A common protocol for preparing a stock solution of a fluorescent probe like this compound is as follows:

-

Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg).

-

Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to a desired concentration (e.g., 1 mM).[4] Ensure the compound is fully dissolved.

-

Storage: Store the stock solution at -20°C or below, protected from light, to prevent degradation.

Antibody Binding Assay using Fluorescence Spectroscopy

This protocol describes a general method for characterizing the binding of this compound to an anti-DNP antibody.

-

Reagents and Buffers:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Anti-DNP antibody solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Assay buffer (e.g., PBS, pH 7.4).

-

-

Instrumentation: A fluorometer capable of measuring fluorescence intensity at the excitation and emission wavelengths of NBD.

-

Procedure: a. Prepare a series of dilutions of the anti-DNP antibody in the assay buffer. b. Add a fixed, low concentration of this compound (e.g., 1 µM) to each antibody dilution. c. Incubate the samples for a sufficient time at room temperature to allow binding to reach equilibrium. d. Measure the fluorescence intensity of each sample at an emission wavelength of ~539 nm, using an excitation wavelength of ~467 nm. e. Measure the fluorescence of a blank sample containing only this compound in the assay buffer.

-

Data Analysis: a. Subtract the blank fluorescence from all measurements. b. Plot the change in fluorescence intensity as a function of the antibody concentration. c. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Visualization of Experimental Workflow and Concepts

General Experimental Workflow for Antibody Binding Analysis

Caption: Workflow for determining antibody-NBDA binding affinity.

Conceptual Diagram of this compound Binding to an Antibody

Caption: this compound binds to the Fab region of an anti-DNP antibody.

Concluding Remarks

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (this compound) is a specialized fluorescent probe with significant utility in immunology and biochemistry. Its ability to act as a DNP analog allows for the direct and sensitive detection of anti-DNP antibodies, facilitating research into immune responses and antibody-hapten interactions. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the practical application of this compound in a research setting. For more specific applications, researchers should consult the primary literature for detailed methodologies tailored to their experimental system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]

- 4. NBD-PE [N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]

- 5. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NBDA Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBDA) and its reactive derivatives, such as NBD-F (4-Fluoro-7-nitrobenzofurazan), for the fluorescent labeling of antibodies. This document outlines the principles of this compound labeling, detailed experimental protocols, methods for characterization of conjugates, and specific applications in cellular imaging and pathway analysis.

Introduction to this compound Labeling

This compound is a fluorescent dye belonging to the benzofurazan family. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and strong fluorescence in hydrophobic environments. This solvatochromic property makes this compound an excellent tool for studying protein conformation and binding events. When conjugated to an antibody, changes in the local environment of the this compound molecule upon antigen binding can lead to alterations in its fluorescent signal.

This compound and its amine-reactive derivatives, such as NBD-F and NBD-Cl, react primarily with the primary amino groups of lysine residues and the N-terminus of the antibody under alkaline conditions to form a stable covalent bond. The resulting this compound-antibody conjugate can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and studies of receptor-mediated endocytosis.

Key Characteristics of this compound

A summary of the key spectral and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁N₅O₃ | [1] |

| Molecular Weight | 249.23 g/mol | [1] |

| Excitation Maximum (λex) | ~467 nm | [2] |

| Emission Maximum (λem) | ~538 nm | [2] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in DMSO or DMF | [3] |

| Reactivity | Reacts with primary and secondary amines | [4] |

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

Successful labeling requires a purified antibody in an amine-free buffer.

Materials:

-

Purified antibody (IgG)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)[5][6]

Procedure:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it is crucial to perform a buffer exchange.[2][7]

-

Size-Exclusion Chromatography: Equilibrate the SEC column with PBS. Apply the antibody solution to the column and collect the fractions containing the purified antibody.[6]

-

Dialysis: Dialyze the antibody solution against PBS at 4°C with at least two buffer changes.

-

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS for optimal labeling efficiency.[2][8] Conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[2]

-

Purity Check: Confirm the purity and concentration of the antibody using a spectrophotometer to measure the absorbance at 280 nm (A280).

Protocol 2: this compound (NBD-F) Labeling of Antibodies

This protocol is adapted for labeling with NBD-F, an amine-reactive derivative of this compound.

Materials:

-

Prepared antibody solution (from Protocol 1)

-

NBD-F (4-Fluoro-7-nitrobenzofurazan)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

-

Reaction tubes

-

Rotator or shaker

Procedure:

-

Prepare NBD-F Stock Solution: Immediately before use, dissolve NBD-F in anhydrous DMSO to a concentration of 10 mg/mL.

-

Determine Dye-to-Antibody Molar Ratio: The optimal molar ratio of dye to antibody should be determined empirically. A starting point of a 10:1 to 20:1 molar excess of NBD-F to the antibody is recommended.[8]

-

Reaction Setup:

-

In a reaction tube, add the calculated volume of the antibody solution.

-

Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to the optimal range for the reaction (pH 8.5-9.0).[8]

-

Immediately add the calculated volume of the NBD-F stock solution to the antibody solution.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

Figure 1: Experimental workflow for this compound antibody labeling.

Protocol 3: Purification of this compound-Labeled Antibodies

Purification is essential to remove unconjugated this compound, which can cause high background fluorescence.

Materials:

-

This compound-labeled antibody solution

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[5][6]

-

PBS, pH 7.4

Procedure:

-

Column Equilibration: Equilibrate the SEC column with PBS.

-

Sample Application: Apply the labeling reaction mixture to the top of the column.

-

Elution: Elute the column with PBS. The this compound-antibody conjugate will elute first as it is larger, while the smaller, unconjugated this compound molecules will be retained longer.

-

Fraction Collection: Collect the fractions. The first colored fractions to elute contain the labeled antibody.

-

Pooling: Pool the fractions containing the purified this compound-antibody conjugate.

Figure 2: Purification of this compound-labeled antibody using size-exclusion chromatography.

Protocol 4: Characterization of this compound-Labeled Antibodies

1. Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

-

Measure the absorbance of the purified this compound-antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~467 nm, A_max).

-

Calculate the concentration of the antibody and the dye using the following equations:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where:

-

CF is the correction factor (A₂₈₀ of this compound / A_max of this compound). This value should be determined experimentally or obtained from the manufacturer.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[2]

-

-

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of this compound at its A_max.

-

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[2]

2. Stability and Storage

-

Store the purified this compound-antibody conjugate at 4°C for short-term storage (up to one month), protected from light.

-

For long-term storage, aliquot and store at -20°C or -80°C. The addition of a cryoprotectant like 50% glycerol can prevent damage from freeze-thaw cycles.[8]

-

Avoid repeated freeze-thaw cycles.

Applications of this compound-Labeled Antibodies

Application 1: Visualizing Receptor-Mediated Endocytosis

This compound-labeled antibodies can be used to track the internalization of cell surface receptors. The increase in fluorescence of this compound in the hydrophobic environment of the endocytic vesicles can be a useful indicator of internalization.

Experimental Workflow:

-

Cell Culture: Culture cells expressing the receptor of interest on glass-bottom dishes.

-

Labeling: Incubate the live cells with the this compound-labeled antibody specific for the extracellular domain of the receptor at 4°C to allow binding without internalization.

-

Washing: Wash the cells with cold PBS to remove unbound antibody.

-

Induction of Endocytosis: Shift the cells to 37°C to initiate endocytosis.

-

Imaging: Acquire fluorescence images at different time points using a confocal microscope.

-

Analysis: Quantify the internalization by measuring the increase in intracellular fluorescence over time.

References

- 1. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 3. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography [pubmed.ncbi.nlm.nih.gov]

- 7. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]

- 8. broadpharm.com [broadpharm.com]

Protocol for detecting antinitroaromatic antibodies with NBDA

Application Note & Protocol

Topic: Protocol for Detecting Anti-Nitroaromatic Antibodies with NBDA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroaromatic compounds are a class of chemicals used in various industrial applications, including the manufacturing of explosives, pesticides, and dyes.[1][2] Due to their widespread use, there is a significant interest in developing sensitive and specific methods for their detection for environmental monitoring and security purposes. Immunoassays, which utilize the specific binding between an antibody and its antigen, offer a powerful tool for this purpose. This application note details a protocol for the detection of anti-nitroaromatic antibodies using a fluorescently labeled nitroaromatic compound, specifically a conjugate of 4-nitro-7-aminobenzofurazan (this compound), in a competitive immunoassay format.

The principle of this assay is based on the competition between an this compound-labeled nitroaromatic compound (the fluorescent probe) and an unlabeled nitroaromatic analyte for binding to a limited amount of specific anti-nitroaromatic antibody. The resulting fluorescence signal is inversely proportional to the concentration of the unlabeled nitroaromatic compound in the sample. This method provides a sensitive and quantitative approach for the detection of anti-nitroaromatic antibodies and, by extension, nitroaromatic compounds.

Experimental Principles

This protocol employs a competitive fluorescence immunoassay. The key components are:

-

Anti-nitroaromatic Antibody: A specific antibody that recognizes and binds to the target nitroaromatic compound.

-

This compound-Nitroaromatic Conjugate: A fluorescent probe created by conjugating this compound to a nitroaromatic molecule. This probe binds to the anti-nitroaromatic antibody and emits a fluorescent signal upon excitation.

-

Nitroaromatic Analyte: The unlabeled nitroaromatic compound in the sample that competes with the fluorescent probe for antibody binding.

The assay is performed by incubating a known amount of the anti-nitroaromatic antibody with a mixture of the this compound-nitroaromatic conjugate and the sample containing the unknown amount of the nitroaromatic analyte. After reaching equilibrium, the fluorescence of the solution is measured. A decrease in fluorescence intensity compared to a control (no analyte) indicates the presence of the nitroaromatic compound in the sample.

Signaling Pathway

References

Application Notes and Protocols for NBDA Staining of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of cell surface proteins using NBDA (NBD-X, 6-(7-Nitrobenzofurazan-4-ylamino)-hexanoic acid), a versatile fluorescent probe. This document offers comprehensive methodologies for accurate and efficient staining, data acquisition, and analysis, tailored for professionals in research and drug development.

Introduction

This compound is a fluorescent probe that can be used to label cell surface proteins.[1] NBD-X, a derivative of which this compound is a part, is known to react with primary amines and thiols, making it suitable for labeling proteins.[2] The fluorescence of NBD derivatives is highly sensitive to the environment, exhibiting low fluorescence in aqueous solutions and strong fluorescence in hydrophobic environments such as the plasma membrane.[3][4] This property makes this compound an excellent tool for specifically visualizing cell surface proteins with minimal background fluorescence. Covalent labeling of plasma membrane proteins offers advantages over non-covalent methods, as it is compatible with fixation, permeabilization, and long-term imaging studies.[5][6][7]

Principle of this compound Staining

This compound contains a reactive group that covalently binds to primary amine groups present on the extracellular domains of cell surface proteins. This reaction forms a stable fluorescent label on the plasma membrane. The mechanism involves the nucleophilic attack of the protein's amine group on the reactive moiety of the this compound molecule.

Data Presentation

Table 1: this compound (NBD-X) Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₅ | [1] |

| Molecular Weight | 294.26 g/mol | N/A |

| Excitation Wavelength (Ex) | ~466 nm | [4] |

| Emission Wavelength (Em) | ~535 nm | [4] |

| Solvent | DMSO | [1] |

| Storage | -20°C, protect from light | [3] |

Table 2: Recommended Staining Parameters

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10⁶ cells/mL | [8] |

| This compound Concentration | 1 - 10 µM | Based on similar reactive dyes |

| Incubation Time | 15 - 30 minutes | [9][10] |

| Incubation Temperature | 4°C or Room Temperature | 4°C minimizes internalization[10] |

| Staining Buffer | PBS with 0.5% BSA | [8] |

Experimental Protocols

Materials

-

This compound (NBD-X) fluorescent dye

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Cell culture medium

-

Cells in suspension (e.g., harvested cultured cells)

-

Microcentrifuge tubes or 96-well plates

-

Fluorescence microscope or flow cytometer

Preparation of Reagents

-

This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.

-

Staining Buffer: Prepare PBS containing 0.5% BSA. This buffer is used for washing and incubating the cells.[8]

-

Cell Suspension: Harvest cells and prepare a single-cell suspension in cold Staining Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

This compound Staining Protocol for Live Cells

-

Cell Preparation: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a microcentrifuge tube or a well of a 96-well plate.

-

Staining: Add the desired final concentration of this compound (e.g., 5 µM) to the cell suspension. This can be done by diluting the 1 mM stock solution directly into the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 4°C or room temperature, protected from light.[9][10] Incubation at 4°C is recommended to minimize endocytosis of the labeled proteins.[10]

-

Washing: After incubation, wash the cells to remove unbound dye. Add 1 mL of cold Staining Buffer to the tube (or 200 µL to the well), centrifuge at 300-400 x g for 5 minutes at 4°C, and carefully discard the supernatant.[8]

-

Repeat Wash: Repeat the washing step two more times for a total of three washes.[8]

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer for analysis. For microscopy, resuspend in a smaller volume (e.g., 100 µL) and mount on a slide. For flow cytometry, resuspend in 200-500 µL of Staining Buffer.[8]

-

Imaging/Analysis: Proceed with fluorescence microscopy or flow cytometry to analyze the stained cells.

Visualization and Logical Relationships

Experimental Workflow

Caption: Workflow for this compound staining of cell surface proteins.

This compound Staining Mechanism

Caption: Covalent labeling of a cell surface protein with this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number of wash steps. |

| Non-specific binding of the dye. | Decrease the this compound concentration or incubation time. | |

| Weak or No Signal | Low concentration of the dye. | Increase the this compound concentration. |

| Insufficient incubation time. | Increase the incubation time. | |

| Low expression of target proteins. | Use a cell line with higher expression or an alternative labeling method. | |

| Cell Death | Dye toxicity at high concentrations. | Decrease the this compound concentration and/or incubation time. |

| Harsh cell handling. | Handle cells gently during washing and centrifugation. |

Conclusion

This protocol provides a robust framework for the fluorescent labeling of cell surface proteins using this compound. By following these guidelines, researchers can achieve specific and efficient staining for various downstream applications, including fluorescence microscopy and flow cytometry. The provided tables and diagrams serve as quick references to streamline the experimental process.

References

- 1. adipogen.com [adipogen.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cell Surface Staining – DartLab [geiselmed.dartmouth.edu]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for Thiol-Reactive Biotinylation of Crude Antibody Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and robust labeling of antibodies is a cornerstone of modern biological research and therapeutic development. Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and signal amplification. While numerous methods exist for antibody biotinylation, thiol-reactive strategies offer a site-specific approach by targeting free sulfhydryl groups, often generated by the mild reduction of disulfide bonds in the antibody's hinge region. This method minimizes the random labeling of primary amines that could potentially interfere with the antigen-binding site, thus preserving the antibody's immunoreactivity.[1][2]

This document provides detailed application notes and protocols for the use of N-biotinyl-N'-(iodoacetyl)ethylenediamine (NBDA) and other iodoacetyl-biotin reagents for the labeling of antibodies, particularly those derived from crude preparations such as ascites fluid, serum, or hybridoma culture supernatants.

I. Purification of Crude Antibody Preparations

Prior to biotinylation, it is imperative to purify antibodies from crude preparations to remove interfering substances like other proteins (e.g., albumin), lipids, and small molecules that can compete with the labeling reaction and reduce efficiency.[2]

Recommended Purification Method: Protein A/G Affinity Chromatography

Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of many common antibody isotypes. Immobilized Protein A/G on a solid support (e.g., agarose beads) provides an efficient one-step purification method.

Protocol: Antibody Purification using Protein A/G Affinity Chromatography

-

Resin Preparation:

-